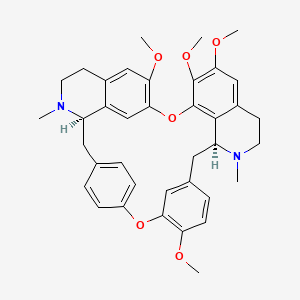

Isotetrandrine

描述

属性

IUPAC Name |

(1S,14R)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H42N2O6/c1-39-15-13-25-20-32(42-4)34-22-28(25)29(39)17-23-7-10-27(11-8-23)45-33-19-24(9-12-31(33)41-3)18-30-36-26(14-16-40(30)2)21-35(43-5)37(44-6)38(36)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/t29-,30+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVTKBKWTSCPRNU-XZWHSSHBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H42N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501316772 |

Source

|

| Record name | 1-Isotetrandrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

622.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477-57-6, 23495-90-1 |

Source

|

| Record name | 1-Isotetrandrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isotetrandrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isotetrandrine, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023495901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Isotetrandrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOTETRANDRINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84T861CP2N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Isotetrandrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isotetrandrine (B1672621), a bis-benzylisoquinoline alkaloid, has emerged as a molecule of significant interest in pharmacological research due to its diverse biological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the therapeutic potential of Isotetrandrine, with a focus on its anti-inflammatory, anti-fibrotic, and anti-cancer properties. Through a comprehensive review of preclinical studies, this document elucidates the signaling pathways modulated by Isotetrandrine, presents quantitative data on its biological efficacy, and details the experimental protocols utilized to investigate its mechanism of action.

Core Mechanisms of Action

Isotetrandrine exerts its pharmacological effects through the modulation of multiple key signaling pathways. The primary mechanisms identified include the inhibition of pro-inflammatory pathways, interference with pro-fibrotic processes, and the induction of apoptosis in cancer cells. Furthermore, its activity as a calcium channel blocker and an antagonist of α1-adrenoceptors contributes to its broad spectrum of effects.

Anti-Inflammatory Activity

Isotetrandrine has demonstrated potent anti-inflammatory effects, primarily through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1] These pathways are central regulators of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

-

Inhibition of the NF-κB Pathway: Isotetrandrine inhibits the activation of NF-κB by preventing the degradation of its inhibitory subunit, IκBα.[2] This sequesters NF-κB in the cytoplasm, blocking its translocation to the nucleus and subsequent transcription of pro-inflammatory genes. Studies have shown that Isotetrandrine (and its isomer, tetrandrine) dose-dependently reduces the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[1]

-

Modulation of the MAPK Pathway: Isotetrandrine also attenuates the phosphorylation of key kinases in the MAPK cascade, including extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK).[1] By inhibiting MAPK signaling, Isotetrandrine further curtails the production of inflammatory cytokines and mediators.

Anti-Fibrotic Activity

The anti-fibrotic effects of Isotetrandrine are attributed to its ability to interfere with the signaling of Transforming Growth Factor-beta 1 (TGF-β1), a potent pro-fibrotic cytokine. TGF-β1 plays a crucial role in the pathogenesis of fibrosis by promoting the differentiation of fibroblasts into myofibroblasts and stimulating the excessive deposition of extracellular matrix (ECM) components. Isotetrandrine has been shown to inhibit TGF-β1-induced fibroblast proliferation and collagen synthesis.[3]

Anti-Cancer Activity

Isotetrandrine exhibits anti-neoplastic properties through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and reversal of multidrug resistance.[4]

-

Induction of Apoptosis: Isotetrandrine can trigger programmed cell death in cancer cells by activating intrinsic and extrinsic apoptotic pathways. This involves the modulation of Bcl-2 family proteins, activation of caspases, and the generation of reactive oxygen species (ROS).

-

Cell Cycle Arrest: The compound can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G1 phase.[5]

-

Inhibition of Angiogenesis: Isotetrandrine has been shown to suppress the formation of new blood vessels, a process critical for tumor growth and metastasis, by downregulating the expression of vascular endothelial growth factor (VEGF) and hypoxia-inducible factor-1alpha (HIF-1α).[6]

Calcium Channel Blockade and Adrenoceptor Interaction

Isotetrandrine is recognized as a calcium channel blocker, inhibiting both L-type and T-type voltage-dependent calcium channels.[7][8] This action contributes to its vasodilatory and antihypertensive effects. Additionally, Isotetrandrine interacts with α1-adrenoceptors, displacing the binding of agonists and inhibiting downstream calcium-dependent signaling processes.[1][9]

Quantitative Data

The biological activity of Isotetrandrine has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.

| Parameter | Value | Cell/Tissue Type | Assay | Reference |

| α1-Adrenoceptor Binding | ||||

| Ki | 1.6 ± 0.4 µM | Rat cerebral cortical membranes | [3H]prazosin binding assay | [1][9] |

| Inhibition of Noradrenaline-Induced Contraction | ||||

| IC50 | 174.9 µM | Rat isolated aorta | Functional assay in Ca2+-free solution | [1][9] |

| Inhibition of Spontaneous Contractile Response | ||||

| IC50 | 19.6 µM | Rat isolated aorta | Functional assay | [1][9] |

| Inhibition of Intracellular Ca2+ Store Refilling | ||||

| IC50 | 14.9 µM | Rat isolated aorta | Functional assay | [1][9] |

Table 1: Quantitative data for Isotetrandrine's interaction with α1-adrenoceptors and its effect on vascular contraction.

| Parameter | Value | Cell/Tissue Type | Assay | Reference |

| Anti-proliferative Activity | ||||

| IC50 | 1.18 ± 0.14 µM (Compound 23, a derivative) | MDA-MB-231 (human breast cancer) | MTT assay | [10] |

| IC50 | ~5-10 µM | A549 (human lung cancer) | MTT assay | [6] |

Table 2: Quantitative data for the anti-proliferative activity of Isotetrandrine and its derivatives.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Isotetrandrine.

Caption: Isotetrandrine inhibits the NF-κB signaling pathway.

References

- 1. Alpha-adrenoceptor interaction of tetrandrine and isotetrandrine in the rat: functional and binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tetrandrine inhibits signal-induced NF-kappa B activation in rat alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. e-century.us [e-century.us]

- 4. Tetrandrine alleviates inflammation and neuron apoptosis in experimental traumatic brain injury by regulating the IRE1α/JNK/CHOP signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Blocking T-type calcium channels with tetrandrine inhibits steroidogenesis in bovine adrenal glomerulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Tetrandrine: a new ligand to block voltage-dependent Ca2+ and Ca(+)-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tetrandrine, a Ca++ antagonist: effects and mechanisms of action in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Growth-Suppressive and Apoptosis-Inducing Effects of Tetrandrine in SW872 Human Malignant Liposarcoma Cells via Activation of Caspase-9, Down-Regulation of XIAP and STAT-3, and ER Stress - PMC [pmc.ncbi.nlm.nih.gov]

The Alkaloid Isotetrandrine: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the bisbenzylisoquinoline alkaloid, isotetrandrine (B1672621), covering its natural distribution and detailed methodologies for its extraction and purification. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of Isotetrandrine

Isotetrandrine is a naturally occurring alkaloid found predominantly within the Menispermaceae family of plants. While it is often found alongside its stereoisomer, tetrandrine (B1684364), several species have been identified as notable sources. The primary plant species from which isotetrandrine has been reported are detailed below.

Primary Plant Sources

-

Stephania tetrandra : The root of Stephania tetrandra, known in traditional Chinese medicine as "Fen Fang Ji," is the most prominent and commercially utilized source of bisbenzylisoquinoline alkaloids, including isotetrandrine.[1] A number of novel bisbenzylisoquinoline alkaloids, named Stephtetrandrine A-D, have also been isolated from the roots of this plant.[2]

-

Cissampelos pareira : This perennial climbing shrub is another documented source of isotetrandrine.

-

Stephania elegans : This species of Stephania has also been identified as containing isotetrandrine.

-

Cyclea peltata : The roots of this plant have been shown to contain isotetrandrine, alongside other related alkaloids.

-

Atherosperma moschatum : Isotetrandrine has been reported in this species.[3]

-

Berberis stolonifera : This plant is another reported source of isotetrandrine.[3]

The concentration of isotetrandrine and its related alkaloids can vary significantly based on the plant's geographical location, harvesting time, and the specific chemotype.

Quantitative Data on Alkaloid Content

While specific yield data for isotetrandrine is not extensively reported in all species, data for its closely related isomers in Stephania tetrandra provides a valuable benchmark for extraction efficiency. The following table summarizes the extraction yields of the major alkaloids from Stephania tetrandra using an optimized deep eutectic solvents-based ultrasound-assisted extraction (DES-UAE) method.

| Plant Source | Alkaloid | Extraction Method | Yield (mg/g of raw material) | Reference |

| Stephania tetrandra (roots) | Fangchinoline (B191232) | DES-UAE | 7.23 | [4] |

| Stephania tetrandra (roots) | Tetrandrine | DES-UAE | 13.36 | [4] |

| Stephania tetrandra (roots) | Total Alkaloids | DES-UAE | 20.59 | [4] |

Isolation and Purification of Isotetrandrine

The isolation of isotetrandrine from its natural sources involves a multi-step process, beginning with extraction from the plant material, followed by purification to separate it from other co-extracted compounds, particularly its isomers. The general workflow is depicted below.

Experimental Protocols

Below are detailed experimental protocols adapted from established methods for the isolation of bisbenzylisoquinoline alkaloids, which are applicable for the isolation of isotetrandrine.

Protocol 1: Solvent Extraction and Acid-Base Partitioning

This protocol describes a classic method for obtaining a crude mixture of total alkaloids from the plant material.

Objective: To extract and concentrate the total alkaloid fraction from Stephania tetrandra roots.

Materials:

-

Dried, powdered roots of Stephania tetrandra.

-

70-95% Ethanol or Methanol (B129727).

-

Quicklime (Calcium Oxide).

-

Hydrochloric acid (HCl), 2% solution.

-

Ammonia (B1221849) water (Ammonium Hydroxide).

-

Organic solvents: Chloroform (B151607), Ethyl acetate, or Dichloromethane.

-

Rotary evaporator.

-

Filtration apparatus.

Procedure:

-

Alkalinization and Extraction:

-

Mix the powdered plant material (e.g., 1 kg) with 2-5% (w/w) of quicklime.

-

Add a sufficient volume of 70-85% ethanol (e.g., 10 L) and perform reflux extraction for 2-3 hours.

-

Filter the mixture and collect the ethanol extract. Repeat the extraction on the plant residue two more times with fresh ethanol.

-

Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.[5]

-

-

Acid-Base Partitioning:

-

Dissolve the crude extract in a 2% HCl solution. This will protonate the alkaloids, making them water-soluble.

-

Filter the acidic solution to remove any insoluble impurities.

-

Wash the acidic solution with an immiscible organic solvent (e.g., chloroform) to remove neutral and weakly basic impurities.

-

Adjust the pH of the aqueous solution to 9-11 with ammonia water to deprotonate the alkaloids, causing them to precipitate.

-

Extract the now alkaline aqueous solution multiple times with an organic solvent (e.g., chloroform, ethyl acetate).

-

Combine the organic extracts and concentrate under reduced pressure to yield the total alkaloid fraction.

-

Protocol 2: Chromatographic Separation

This protocol outlines the separation of individual alkaloids from the purified total alkaloid mixture using chromatographic techniques. The selection of the specific method will depend on the available equipment and the desired scale of purification.

Objective: To isolate isotetrandrine from the total alkaloid fraction.

A. Preparative High-Performance Liquid Chromatography (HPLC)

-

Stationary Phase: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. The exact gradient will need to be optimized based on analytical HPLC runs.

-

Detection: UV detection, typically at 280 nm.

-

Procedure:

-

Dissolve the total alkaloid fraction in a suitable solvent (e.g., methanol).

-

Perform analytical HPLC to determine the retention times of the different alkaloids.

-

Scale up to a preparative HPLC system, injecting the dissolved alkaloid mixture.

-

Collect the fractions corresponding to the peak of isotetrandrine.

-

Combine the fractions and evaporate the solvent to obtain pure isotetrandrine.

-

B. Flash Chromatography

-

Stationary Phase: Silica gel or reversed-phase C18 material.

-

Mobile Phase: A solvent system optimized by thin-layer chromatography (TLC). For normal phase, a mixture of chloroform and methanol with a small amount of ammonia is often effective. For reversed-phase, methanol-water or acetonitrile-water systems are common.

-

Procedure:

-

Pack a column with the chosen stationary phase.

-

Load the total alkaloid mixture onto the column.

-

Elute with the optimized mobile phase, collecting fractions.

-

Monitor the fractions by TLC or analytical HPLC.

-

Combine the fractions containing pure isotetrandrine and evaporate the solvent. A study on the separation of tetrandrine and fangchinoline from 100mg of Stephania tetrandra extract using reversed-phase flash chromatography followed by recrystallization yielded 21mg of tetrandrine and 13mg of fangchinoline.[6]

-

C. High-Speed Counter-Current Chromatography (HSCCC)

-

Two-Phase Solvent System: A biphasic solvent system is selected where the target compound has a suitable partition coefficient (K). For bisbenzylisoquinoline alkaloids, systems like petroleum ether-ethyl acetate-methanol-water are often used. Modifiers such as triethylamine (B128534) in the organic phase and hydrochloric acid in the aqueous phase can be used to improve separation in a pH-zone-refining mode.[6]

-

Procedure:

-

Prepare and equilibrate the two-phase solvent system.

-

Fill the HSCCC column with the stationary phase.

-

Inject the total alkaloid mixture.

-

Pump the mobile phase through the column at a specific flow rate while the column is rotating at high speed.

-

Collect fractions and analyze them by TLC or HPLC to identify those containing pure isotetrandrine.

-

Signaling Pathways Modulated by Isotetrandrine

Isotetrandrine has been shown to exert biological effects through the modulation of key cellular signaling pathways, particularly those involved in inflammation. Its structural similarity to tetrandrine suggests potential overlapping mechanisms of action.

3.1. NF-κB and MAPK Signaling Pathways

Research has demonstrated that isotetrandrine can suppress the activation of both the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[7] In a lipopolysaccharide (LPS)-induced acute lung injury model, isotetrandrine was found to inhibit the activation of MAPK and NF-κB.[7] This inhibitory action leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7] The closely related isomer, tetrandrine, has also been shown to inhibit NF-κB and ERK (a component of the MAPK pathway) signaling.[8][9]

3.2. PI3K/AKT Signaling Pathway

While direct studies on isotetrandrine's effect on the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) pathway are limited, extensive research on its isomer, tetrandrine, has shown significant modulation of this pathway. Tetrandrine has been found to suppress the PI3K/AKT pathway, which is often dysregulated in cancer and fibrotic diseases.[10][11] Given the structural similarity, it is plausible that isotetrandrine may also interact with components of the PI3K/AKT signaling cascade. Further research is warranted to elucidate the specific effects of isotetrandrine on this pathway.

References

- 1. Tetrandrine synergizes with MAPK inhibitors in treating KRAS-mutant pancreatic ductal adenocarcinoma via collaboratively modulating the TRAIL-death receptor axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stephtetrandrine A-D, bisbenzylisoquinoline alkaloids from Stephania tetrandra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isotetrandrine, (+)- | C38H42N2O6 | CID 457825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Effective extraction of bioactive alkaloids from the roots of Stephania tetrandra by deep eutectic solvents-based ultrasound-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN102382119B - Extraction method of tetrandrine and demethyltetrandrine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Isotetrandrine protects against lipopolysaccharide-induced acute lung injury by suppression of mitogen-activated protein kinase and nuclear factor-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tetrandrine Suppresses Lipopolysaccharide-Induced Microglial Activation by Inhibiting NF-κB and ERK Signaling Pathways in BV2 Cells | PLOS One [journals.plos.org]

- 9. Tetrandrine suppresses lipopolysaccharide-induced microglial activation by inhibiting NF-κB and ERK signaling pathways in BV2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tetrandrine Alleviates Silica-induced Pulmonary Fibrosis Through PI3K/AKT Pathway: Network Pharmacology Investigation and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Involvement of PI3K/AKT/GSK3beta pathway in tetrandrine-induced G1 arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Isotetrandrine Biosynthesis Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the current understanding of the isotetrandrine (B1672621) biosynthesis pathway in plants, with a primary focus on Stephania tetrandra, a known producer of this bisbenzylisoquinoline alkaloid. This document details the enzymatic steps, key intermediates, and relevant quantitative data. Furthermore, it offers detailed experimental protocols and visual workflows to aid researchers in the study and potential bioengineering of this valuable natural product.

Introduction to Isotetrandrine and its Biosynthetic Origins

Isotetrandrine is a bisbenzylisoquinoline alkaloid (BIA) with a range of reported pharmacological activities. As a member of the extensive BIA family, its biosynthesis originates from the aromatic amino acid L-tyrosine. The pathway involves a series of complex enzymatic reactions, including decarboxylations, hydroxylations, methylations, and a crucial oxidative coupling step that dimerizes two benzylisoquinoline monomers. While the early stages of BIA biosynthesis are well-characterized, the specific enzymes and intermediates in the terminal steps leading to isotetrandrine are still under active investigation.

The Biosynthetic Pathway to Isotetrandrine

The biosynthesis of isotetrandrine can be divided into two main stages: the formation of the monomeric benzylisoquinoline units and the subsequent oxidative coupling and tailoring reactions to form the final bisbenzylisoquinoline structure.

Formation of the (S)-N-Methylcoclaurine Monomer

The initial steps of the pathway, leading to the central intermediate (S)-reticuline, are shared among many BIAs. For isotetrandrine, the key monomeric precursor is (S)-N-methylcoclaurine. The pathway from L-tyrosine to (S)-N-methylcoclaurine is as follows:

-

L-Tyrosine is converted to both dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA) through separate branches of the pathway involving enzymes such as tyrosine decarboxylase and tyrosine aminotransferase.

-

Norcoclaurine synthase (NCS) catalyzes the Pictet-Spengler condensation of dopamine and 4-HPAA to form (S)-norcoclaurine .

-

(S)-norcoclaurine is then methylated at the 6-hydroxyl group by norcoclaurine 6-O-methyltransferase (6OMT) to yield (S)-coclaurine . A specific 6OMT, St6OMT2, has been identified and characterized in Stephania tetrandra.[1][2][3]

-

Finally, (S)-coclaurine is N-methylated by coclaurine N-methyltransferase (CNMT) to produce (S)-N-methylcoclaurine .

Oxidative Coupling and Formation of the Bisbenzylisoquinoline Scaffold

The defining step in bisbenzylisoquinoline alkaloid biosynthesis is the oxidative coupling of two monomeric units. In the case of isotetrandrine, this involves the dimerization of two (S)-N-methylcoclaurine molecules. This reaction is catalyzed by cytochrome P450 enzymes belonging to the CYP80 family.[4][5] While the specific CYP80 enzyme from Stephania tetrandra responsible for the formation of the bisbenzylisoquinoline backbone of isotetrandrine has not yet been definitively characterized, it is hypothesized to be a member of the CYP80A subfamily, similar to berbamunine (B191780) synthase.[4][5]

Post-Coupling Tailoring Reactions

Following the oxidative coupling, it is likely that further enzymatic modifications, such as O-methylation, occur to yield the final isotetrandrine structure. These reactions are presumed to be catalyzed by specific O-methyltransferases (OMTs).[1][2] The exact sequence and enzymes involved in these final steps are yet to be fully elucidated.

Quantitative Data

Quantitative data for the enzymes in the isotetrandrine-specific part of the pathway is scarce. However, kinetic parameters for an early key enzyme, St6OMT2 from Stephania tetrandra, have been determined.[3]

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Source Organism | Reference |

| St6OMT2 | (S)-norcoclaurine | 28.2 | 1.5 | Stephania tetrandra | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the isotetrandrine biosynthesis pathway.

Heterologous Expression and Characterization of Cytochrome P450 Enzymes (e.g., CYP80) in Saccharomyces cerevisiae

This protocol describes the expression of a candidate CYP80 from Stephania tetrandra in yeast to assess its catalytic activity in the oxidative coupling of (S)-N-methylcoclaurine.

4.1.1. Gene Cloning and Vector Construction

-

Isolate total RNA from the roots of Stephania tetrandra.

-

Synthesize cDNA using a reverse transcriptase kit.

-

Amplify the full-length coding sequence of the candidate CYP80 gene using gene-specific primers.

-

Clone the PCR product into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).

-

Sequence the construct to verify the integrity of the gene.

4.1.2. Yeast Transformation and Expression

-

Transform the expression vector into a suitable S. cerevisiae strain (e.g., WAT11), which co-expresses a cytochrome P450 reductase (CPR) to provide the necessary reducing equivalents.

-

Select transformed yeast colonies on appropriate selection media.

-

Inoculate a starter culture in synthetic complete medium lacking the selection marker and grow overnight.

-

Inoculate the expression culture with the starter culture in the same medium containing galactose to induce protein expression.

-

Grow the culture for 48-72 hours at 30°C with shaking.

4.1.3. Microsome Isolation

-

Harvest the yeast cells by centrifugation.

-

Wash the cell pellet with TEK buffer (50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 100 mM KCl).

-

Resuspend the cells in TEK buffer containing protease inhibitors and lyse the cells using glass beads and vortexing.

-

Centrifuge the lysate at low speed to remove cell debris.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a suitable buffer for enzyme assays.

4.1.4. In Vitro Enzyme Assay

-

Prepare a reaction mixture containing the isolated microsomes, (S)-N-methylcoclaurine as the substrate, and an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

-

Initiate the reaction by adding the substrate.

-

Incubate the reaction at 30°C for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

Extract the products with the organic solvent.

-

Evaporate the solvent and redissolve the residue in a suitable solvent for analysis.

4.1.5. Product Analysis by LC-MS/MS

-

Analyze the reaction products using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Separate the compounds on a C18 column with a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

-

Identify the bisbenzylisoquinoline products by comparing their retention times and mass spectra with authentic standards of isotetrandrine and its isomers.

Characterization of O-Methyltransferase (OMT) Activity

This protocol is for determining the kinetic parameters of an OMT involved in the BIA pathway.

4.2.1. Recombinant Protein Expression and Purification

-

Clone the coding sequence of the OMT gene into a bacterial expression vector with an affinity tag (e.g., pET vector with a His-tag).

-

Transform the vector into an E. coli expression strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG at a low temperature (e.g., 16-20°C) to enhance soluble protein production.

-

Lyse the bacterial cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

4.2.2. Enzyme Kinetic Assay

-

Prepare reaction mixtures containing a fixed concentration of the purified OMT, varying concentrations of the substrate (e.g., (S)-norcoclaurine), and the co-substrate S-adenosylmethionine (SAM).

-

Incubate the reactions at the optimal temperature for the enzyme.

-

Stop the reactions at different time points by adding a quenching solution (e.g., an acid or organic solvent).

-

Analyze the formation of the methylated product by HPLC or LC-MS.

-

Determine the initial reaction velocities at each substrate concentration.

-

Calculate the Km and kcat values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Visualizations

The following diagrams illustrate the isotetrandrine biosynthetic pathway and a typical experimental workflow for enzyme characterization.

Caption: Proposed biosynthetic pathway of isotetrandrine from L-tyrosine.

Caption: Workflow for heterologous expression and characterization of biosynthetic enzymes.

Conclusion and Future Perspectives

The elucidation of the isotetrandrine biosynthetic pathway is an ongoing area of research. While the early steps are well-established, the identification and characterization of the specific cytochrome P450 enzymes responsible for the crucial oxidative coupling and the subsequent tailoring enzymes in Stephania tetrandra remain key objectives. The application of transcriptomics and proteomics, combined with the heterologous expression and characterization of candidate enzymes, will be instrumental in fully unraveling this pathway. A complete understanding of isotetrandrine biosynthesis will not only provide fundamental insights into plant specialized metabolism but also open avenues for the metabolic engineering of this and other valuable bisbenzylisoquinoline alkaloids in microbial systems for sustainable production.

References

- 1. Frontiers | Transcriptome Analysis of Stephania tetrandra and Characterization of Norcoclaurine-6-O-Methyltransferase Involved in Benzylisoquinoline Alkaloid Biosynthesis [frontiersin.org]

- 2. Transcriptome Analysis of Stephania tetrandra and Characterization of Norcoclaurine-6-O-Methyltransferase Involved in Benzylisoquinoline Alkaloid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transcriptome Analysis of Stephania tetrandra and Characterization of Norcoclaurine-6-O-Methyltransferase Involved in Benzylisoquinoline Alkaloid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Isotetrandrine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, physicochemical properties, and biological activities of Isotetrandrine. It includes detailed experimental protocols for its isolation and characterization, as well as an examination of its known mechanisms of action, with a focus on relevant signaling pathways.

Chemical Structure and Stereochemistry

Isotetrandrine is a bisbenzylisoquinoline alkaloid, a class of natural products characterized by two benzylisoquinoline units linked together.[1] Its chemical formula is C38H42N2O6, with a molecular weight of approximately 622.75 g/mol .[2][3]

The structural backbone of Isotetrandrine consists of two isoquinoline (B145761) ring systems connected by two ether linkages, forming a macrocyclic structure. The molecule possesses two stereocenters, leading to the existence of different stereoisomers.

Stereochemistry:

The absolute configuration of the two chiral centers at positions 1 and 1' determines the specific enantiomer of Isotetrandrine.

-

(+)-Isotetrandrine: Also referred to as (1S, 14R)-Isotetrandrine, this enantiomer exhibits a dextrorotatory optical activity.[4][5] Its IUPAC name is (1S,14R)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.2³,⁶.1⁸,¹².1¹⁴,¹⁸.0²⁷,³¹.0²²,³³]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene.[4]

-

(-)-Isotetrandrine: This is the levorotatory enantiomer with the (1R, 14S) configuration.[6]

-

(±)-Isotetrandrine: This is the racemic mixture of the (+) and (-) enantiomers.[3]

Isotetrandrine is a diastereomer of Tetrandrine, another well-studied bisbenzylisoquinoline alkaloid.[7]

Physicochemical Properties

The following table summarizes key physicochemical properties of Isotetrandrine.

| Property | Value | Source |

| Molecular Formula | C38H42N2O6 | [2] |

| Molecular Weight | 622.75 g/mol | [2] |

| Melting Point | 180-182 °C | [2] |

| XLogP3 | 6.4 | [4] |

| Topological Polar Surface Area | 61.9 Ų | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 8 | [4] |

| Rotatable Bond Count | 6 | [4] |

Experimental Protocols

Isolation of Isotetrandrine from Stephania tetrandra

The following protocol is adapted from methods for isolating related bisbenzylisoquinoline alkaloids from Stephania tetrandra.[8][9]

Workflow for Isolation of Isotetrandrine

Caption: A generalized workflow for the isolation of Isotetrandrine.

-

Extraction: Powdered roots of Stephania tetrandra are extracted with 70-85% ethanol at room temperature or with gentle heating. This process is typically repeated multiple times to ensure complete extraction of the alkaloids.[9]

-

Acid-Base Treatment: The combined ethanolic extracts are concentrated under reduced pressure to yield a crude extract. This extract is then dissolved in an acidic aqueous solution (e.g., 2% HCl) and filtered. The acidic solution is washed with a nonpolar solvent to remove neutral impurities. The aqueous layer is then basified with ammonia to a pH of 9-11, leading to the precipitation of the total alkaloids.[8]

-

Solvent Extraction: The precipitated alkaloids are extracted into an organic solvent such as chloroform or diethyl ether.[8] The organic layer is then separated and concentrated to yield the total alkaloid fraction.

-

Chromatographic Separation: The total alkaloid mixture is subjected to column chromatography for the separation of individual components. A reversed-phase C18 column is often employed, with a mobile phase gradient of methanol (B129727) and water, sometimes with the addition of a small amount of an amine like diethylamine (B46881) to improve peak shape.[10] Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Purification: Fractions containing Isotetrandrine are combined, and the solvent is evaporated. The resulting solid is further purified by recrystallization from a suitable solvent system (e.g., acetone) to yield pure Isotetrandrine.[10]

Spectroscopic Characterization

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of Isotetrandrine. The following data were obtained for synthetic racemic Isotetrandrine in CDCl₃.[11]

¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum of Isotetrandrine is complex due to the large number of protons in overlapping regions. Key signals include those for the methoxy (B1213986) groups, N-methyl groups, aromatic protons, and the aliphatic protons of the tetrahydroisoquinoline backbone. The specific chemical shifts and coupling constants provide detailed information about the connectivity and stereochemistry of the molecule.

¹³C NMR (151 MHz, CDCl₃): The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule. Characteristic signals are observed for the aromatic carbons, the aliphatic carbons of the isoquinoline skeleton, and the carbons of the methoxy and N-methyl groups.

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |

| Data not fully available in search results. | Data not fully available in search results. |

Interpretation of NMR Spectra: The interpretation of the NMR spectra involves the analysis of chemical shifts, integration of proton signals, and the splitting patterns (multiplicity) to determine the connectivity of atoms. 2D NMR techniques such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for the complete assignment of all proton and carbon signals and for confirming the overall structure of Isotetrandrine.[2]

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful technique for the structural characterization of bisbenzylisoquinoline alkaloids like Isotetrandrine.

Experimental Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode.

-

Mass Analyzer: Triple quadrupole or ion trap mass spectrometers are commonly used.

-

Fragmentation: Collision-Induced Dissociation (CID) is used to generate fragment ions.

Fragmentation Pattern: The fragmentation of bisbenzylisoquinoline alkaloids is characterized by the cleavage of the bonds between the benzyl (B1604629) and isoquinoline moieties. In the ESI-MS/MS spectrum of Isotetrandrine, the protonated molecule [M+H]⁺ is observed as the precursor ion. Upon CID, characteristic fragment ions are produced, which can be used to confirm the identity of the alkaloid. The specific fragmentation pattern can help to distinguish between different isomers.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure and absolute stereochemistry of Isotetrandrine. The crystal structure of (-)-Isotetrandrine has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 272796.[6]

Experimental Protocol Outline:

-

Crystal Growth: Single crystals of Isotetrandrine suitable for X-ray diffraction are grown from a suitable solvent or solvent mixture by slow evaporation or vapor diffusion.

-

Data Collection: A selected crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected as a series of images at different crystal orientations.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Biological Activity and Signaling Pathways

Isotetrandrine has been shown to possess a range of biological activities, including anti-inflammatory, immunosuppressive, and potential anticancer effects.[4][12] A key mechanism of action for Isotetrandrine is its ability to modulate inflammatory signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[12]

Inhibition of NF-κB and MAPK Signaling Pathways:

Isotetrandrine has been demonstrated to protect against lipopolysaccharide (LPS)-induced acute lung injury by suppressing the activation of both the MAPK and NF-κB signaling pathways.[12] This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[12]

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by signals like LPS, the IκB kinase (IKK) complex is activated, which then phosphorylates IκB proteins. This phosphorylation targets IκB for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Isotetrandrine has been shown to inhibit the activation of NF-κB, likely by preventing the degradation of IκBα.[13]

The MAPK pathways are a series of protein kinases that transduce extracellular signals to the nucleus to regulate a variety of cellular processes, including inflammation. Isotetrandrine has been shown to inhibit the phosphorylation of key MAPK proteins, thereby blocking downstream inflammatory responses.[12]

References

- 1. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. TDP-43 Inhibits NF-κB Activity by Blocking p65 Nuclear Translocation | PLOS One [journals.plos.org]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. p65 controls NF-κB activity by regulating cellular localization of IκBβ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. mdpi.com [mdpi.com]

- 9. MAPK signaling pathway | Abcam [abcam.com]

- 10. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 11. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Inhibition of IκB Kinase and IκB Phosphorylation by 15-Deoxy-Δ12,14-Prostaglandin J2 in Activated Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isotetrandrine: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotetrandrine (B1672621) is a bis-benzylisoquinoline alkaloid naturally occurring in the roots of plants such as Stephania tetrandra. It is a diastereomer of tetrandrine (B1684364) and has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of isotetrandrine, its known signaling pathway interactions, and detailed experimental protocols for its study.

Physical and Chemical Properties

Isotetrandrine is a white crystalline powder. Its core structure consists of two benzylisoquinoline units linked by two ether bridges. The presence of tertiary amine groups confers basic properties to the molecule. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₈H₄₂N₂O₆ | [1][2] |

| Molecular Weight | 622.75 g/mol | [2] |

| CAS Number | 477-57-6 | [1] |

| Melting Point | 180-182 °C | |

| Boiling Point | Not reported | |

| Appearance | White powder | |

| Solubility | Soluble in DMSO and ethanol (B145695) (up to 25 mM) | |

| pKa | Not experimentally determined; predicted to be basic due to tertiary amine functionalities. | [3][4][5] |

| UV-Vis Absorption | As a molecule with multiple aromatic rings, it is expected to absorb in the UV range. Specific λmax values are not consistently reported in the literature. | [6][7][8] |

Pharmacological Activity and Signaling Pathways

Isotetrandrine exhibits a range of biological activities, primarily attributed to its interaction with specific cellular signaling pathways.

Inhibition of G Protein-Regulated Phospholipase A2 (PLA2)

A primary mechanism of action for isotetrandrine is the inhibition of G protein-mediated activation of phospholipase A2 (PLA2). It does not directly inhibit the enzyme but rather interferes with the activation of PLA2 by the βγ-subunits of heterotrimeric G proteins. This inhibition disrupts downstream signaling cascades that are dependent on the products of PLA2 activity, such as arachidonic acid. This mechanism is crucial for its effects on membrane trafficking.

Suppression of MAPK and NF-κB Signaling

Isotetrandrine has demonstrated anti-inflammatory properties by suppressing the lipopolysaccharide (LPS)-induced activation of Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. By inhibiting these pathways, isotetrandrine reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Experimental Methodologies

Extraction and Isolation of Isotetrandrine

The following is a general protocol for the extraction and isolation of bisbenzylisoquinoline alkaloids like isotetrandrine from plant material.[9][10][11][12][13]

Protocol:

-

Sample Preparation: The dried plant material (e.g., roots of Stephania tetrandra) is ground into a coarse powder.

-

Extraction: The powdered material is macerated with an acidic alcoholic solution (e.g., 95% ethanol containing 1% tartaric acid) for 24-48 hours. This process is repeated multiple times to ensure complete extraction.

-

Filtration and Concentration: The combined alcoholic extracts are filtered, and the solvent is removed under reduced pressure to yield a concentrated aqueous residue.

-

Defatting: The acidic aqueous extract is washed with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) to remove fats and pigments.

-

Liberation of Free Alkaloids: The defatted aqueous solution is made alkaline (pH 9-10) with a base such as ammonium (B1175870) hydroxide (B78521) to precipitate the free alkaloid bases.

-

Solvent Extraction: The alkaline solution is then repeatedly extracted with an immiscible organic solvent like chloroform (B151607) or dichloromethane.

-

Drying and Evaporation: The combined organic extracts are dried over anhydrous sodium sulfate (B86663) and concentrated under vacuum to yield the crude alkaloid mixture.

-

Purification: The crude extract is subjected to column chromatography (e.g., silica gel with a chloroform-methanol gradient) to separate the individual alkaloids. Fractions containing isotetrandrine are identified by TLC.

-

Crystallization: The purified isotetrandrine is recrystallized from a suitable solvent system (e.g., acetone (B3395972) or ethanol) to obtain the final pure compound.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard technique for the quantification and purity assessment of isotetrandrine.[11]

Protocol:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically used.

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium acetate (B1210297) or phosphate (B84403) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

-

Detection: UV detection at a wavelength where isotetrandrine has significant absorbance (e.g., 280 nm).

-

Sample Preparation: Standard solutions of isotetrandrine are prepared in the mobile phase or a compatible solvent. Samples for analysis are dissolved and filtered through a 0.45 µm syringe filter.

-

Analysis: The retention time and peak area of isotetrandrine are compared to those of a known standard for identification and quantification.

In Vitro Phospholipase A2 (PLA2) Inhibition Assay

This assay measures the ability of isotetrandrine to inhibit PLA2 activity.[14][15][16][17][18]

References

- 1. Isotetrandrine, (+)- | C38H42N2O6 | CID 457825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. peerj.com [peerj.com]

- 4. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Prediction of pKa Values for Neutral and Basic Drugs based on Hybrid Artificial Intelligence Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 9afi.com [9afi.com]

- 7. From (Sub)Porphyrins to (Sub)Phthalocyanines: Aromaticity Signatures in the UV–Vis Absorption Spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. WO1995001984A1 - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]

- 10. US6218541B1 - Method for extracting bisbenzylisoquinolines - Google Patents [patents.google.com]

- 11. General Methods of Extraction and Isolation of Alkaloids [epharmacognosy.com]

- 12. researchgate.net [researchgate.net]

- 13. uobabylon.edu.iq [uobabylon.edu.iq]

- 14. Phospholipase A2 - Assay | Worthington Biochemical [worthington-biochem.com]

- 15. Assaying phospholipase A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Phospholipase A2 Assay Kit (PLA2) (Colorimetric) (ab133089) | Abcam [abcam.com]

The Discovery and Historical Background of Isotetrandrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isotetrandrine (B1672621), a bisbenzylisoquinoline alkaloid, is a naturally occurring compound with a rich history rooted in traditional medicine and a promising future in modern pharmacology. As a stereoisomer of the more extensively studied tetrandrine, isotetrandrine presents a unique pharmacological profile, including potent anti-inflammatory, cardiovascular, and antitumor activities. This technical guide provides an in-depth exploration of the discovery and historical background of isotetrandrine. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative pharmacological data, and visualizations of its molecular interactions.

Introduction

Isotetrandrine is a member of the large and structurally diverse family of bisbenzylisoquinoline alkaloids, which are primarily found in plants of the Menispermaceae family. These compounds are characterized by two benzylisoquinoline units linked together. The specific stereochemistry of isotetrandrine distinguishes it from its diastereomer, tetrandrine, and contributes to its distinct biological activities. This guide will delve into the historical narrative of its discovery, the evolution of its scientific understanding, and the key experimental findings that have defined its pharmacological importance.

Discovery and Historical Background

The journey of isotetrandrine's discovery is intertwined with the broader exploration of alkaloids from medicinal plants.

The Dawn of Alkaloid Chemistry

The early 19th century marked the beginning of alkaloid chemistry with the isolation of morphine from the opium poppy in 1806. This seminal event sparked widespread scientific interest in identifying the active principles of medicinal plants. Over the next century, numerous alkaloids with potent physiological effects were discovered, laying the groundwork for modern pharmacology.

First Isolation and Characterization of Isotetrandrine

While the precise first isolation of many natural products can be difficult to pinpoint from contemporary digital archives, historical records suggest that the initial isolation and characterization of isotetrandrine from Stephania tetrandra were first reported by H. Kondo and B. Sansei in 1935 . Their work, published in the Japanese pharmaceutical journal Iten-Shi-Yaku, marked the formal entry of isotetrandrine into the scientific literature.

Elucidation of Structure and Stereochemistry

Following its initial discovery, significant research efforts were directed towards elucidating the complex structure of isotetrandrine. The determination of its bisbenzylisoquinoline skeleton and the correct assignment of its stereochemistry were critical milestones. The absolute configuration of isotetrandrine was ultimately confirmed through chemical degradation studies and later by total synthesis. A notable achievement in this area was the total synthesis of optically active isotetrandrine by Inubushi and his colleagues in 1968, which solidified the understanding of its three-dimensional structure.

Quantitative Pharmacological Data

The pharmacological effects of isotetrandrine have been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data, providing a comparative overview of its potency and efficacy in different biological systems.

| Target/Assay | Ligand/Method | Test System | Ki (μM) | Reference |

| α1-Adrenoceptor Binding | [3H]prazosin displacement | Rat cerebral cortical membranes | 1.6 ± 0.4 |

Table 1: Receptor Binding Affinity of Isotetrandrine. This table presents the inhibition constant (Ki) of isotetrandrine for the α1-adrenoceptor, indicating its binding affinity.

| Biological Effect | Cell Line/Test System | IC50 (μM) | Reference |

| Inhibition of Noradrenaline-induced Contraction | Rat isolated aorta (in Ca2+-free solution) | 174.9 | |

| Inhibition of Spontaneous Contraction (extracellular Ca2+) | Rat isolated aorta | 19.6 | |

| Inhibition of Intracellular Ca2+ Store Refilling | Rat isolated aorta | 14.9 | |

| Inhibition of HepG2 cell viability | Human hepatoma HepG2 cells | 16.2 | [1] |

Table 2: Inhibitory Concentrations (IC50) of Isotetrandrine in Functional Assays. This table summarizes the half-maximal inhibitory concentrations (IC50) of isotetrandrine in various functional assays, demonstrating its potency in different biological contexts.

Experimental Protocols

This section provides detailed methodologies for key experiments that have been instrumental in characterizing the pharmacological properties of isotetrandrine.

Isolation of Isotetrandrine from Stephania tetrandra

Objective: To isolate isotetrandrine from the dried roots of Stephania tetrandra.

Methodology:

-

Extraction:

-

Powdered, dried roots of Stephania tetrandra are extracted with 95% ethanol (B145695) at room temperature for 72 hours.

-

The ethanol extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

-

Acid-Base Partitioning:

-

The crude extract is suspended in 2% hydrochloric acid and filtered.

-

The acidic solution is then basified with ammonium (B1175870) hydroxide (B78521) to a pH of 9-10.

-

The basic solution is extracted with chloroform (B151607).

-

The chloroform layer is collected and concentrated to yield the total alkaloids.

-

-

Chromatographic Separation:

-

The total alkaloid fraction is subjected to column chromatography on silica (B1680970) gel.

-

The column is eluted with a gradient of chloroform and methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing isotetrandrine are pooled and concentrated.

-

-

Purification:

-

The isotetrandrine-rich fraction is further purified by preparative high-performance liquid chromatography (HPLC) to yield pure isotetrandrine.

-

α1-Adrenoceptor Binding Assay

Objective: To determine the binding affinity of isotetrandrine for α1-adrenoceptors.

Methodology:

-

Membrane Preparation:

-

Rat cerebral cortices are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

The homogenate is centrifuged at 48,000 x g for 20 minutes at 4°C.

-

The resulting pellet is resuspended in fresh buffer and re-centrifuged.

-

The final pellet is resuspended in assay buffer to a protein concentration of approximately 0.25 mg/mL.

-

-

Binding Assay:

-

In a final volume of 1 mL, the membrane preparation is incubated with 0.25 nM [3H]prazosin (a radiolabeled α1-adrenoceptor antagonist) and varying concentrations of isotetrandrine.

-

Non-specific binding is determined in the presence of 10 μM phentolamine.

-

The incubation is carried out at 25°C for 30 minutes and terminated by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

-

Data Analysis:

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

The concentration of isotetrandrine that inhibits 50% of the specific binding of [3H]prazosin (IC50) is determined by non-linear regression analysis.

-

The inhibition constant (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Intracellular Calcium Measurement

Objective: To assess the effect of isotetrandrine on intracellular calcium levels.

Methodology:

-

Cell Culture and Loading:

-

Cells (e.g., vascular smooth muscle cells) are cultured on glass coverslips.

-

The cells are loaded with 5 μM Fura-2 AM, a ratiometric calcium indicator, for 60 minutes at 37°C in a balanced salt solution.

-

-

Calcium Imaging:

-

The coverslip is mounted in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.

-

The cells are alternately excited at 340 nm and 380 nm, and the emission is recorded at 510 nm.

-

The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is calculated, which is proportional to the intracellular calcium concentration.

-

-

Experimental Procedure:

-

A baseline fluorescence ratio is established.

-

Cells are perfused with a solution containing a stimulating agent (e.g., norepinephrine) in the presence or absence of various concentrations of isotetrandrine.

-

Changes in the F340/F380 ratio are recorded over time.

-

-

Data Analysis:

-

The peak change in the fluorescence ratio in response to the stimulus is quantified.

-

The inhibitory effect of isotetrandrine is determined by comparing the response in the presence and absence of the compound.

-

NF-κB Reporter Assay

Objective: To determine the effect of isotetrandrine on the activation of the NF-κB signaling pathway.

Methodology:

-

Cell Culture and Transfection:

-

A suitable cell line (e.g., HEK293) is transiently co-transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element and a control plasmid (e.g., expressing Renilla luciferase) for normalization.

-

-

Treatment and Stimulation:

-

After 24 hours, the transfected cells are pre-treated with various concentrations of isotetrandrine for 1 hour.

-

The cells are then stimulated with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α), for 6 hours.

-

-

Luciferase Assay:

-

The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's instructions for a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

The firefly luciferase activity is normalized to the Renilla luciferase activity for each sample.

-

The inhibitory effect of isotetrandrine on NF-κB activation is calculated as the percentage of inhibition relative to the stimulated control.

-

Signaling Pathways and Mechanisms of Action

Isotetrandrine exerts its pharmacological effects through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the known mechanisms of action.

References

Pharmacological Profile of Isotetrandrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isotetrandrine (B1672621), a bis-benzylisoquinoline alkaloid and a stereoisomer of tetrandrine (B1684364), exhibits a wide range of pharmacological activities, including anti-inflammatory, anti-fibrotic, and calcium channel blocking effects. This document provides a comprehensive technical overview of the pharmacological profile of Isotetrandrine, summarizing key quantitative data, detailing experimental methodologies for its evaluation, and visualizing its known signaling pathways. While research on Isotetrandrine is less extensive than on its isomer, tetrandrine, this guide consolidates the existing scientific literature to support further investigation and drug development efforts.

Introduction

Isotetrandrine is a naturally occurring compound found in plants of the Stephania genus. Structurally similar to tetrandrine, it differs in its stereochemistry, which can lead to distinct pharmacological properties. Its diverse biological activities have positioned it as a molecule of interest for therapeutic development in various disease areas, including inflammatory disorders, fibrosis, and cardiovascular conditions. This guide aims to provide a detailed technical resource for researchers, summarizing the current understanding of Isotetrandrine's pharmacological profile.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for Isotetrandrine, providing key metrics for its biological activity.

Table 1: Receptor Binding and Functional Inhibition

| Target | Assay Type | Species | Tissue/Cell Line | Parameter | Value | Reference |

| α1-Adrenoceptors | [3H]prazosin binding | Rat | Cerebral cortical membranes | Ki | 1.6 ± 0.4 µM | [1][2] |

| Noradrenaline-induced contraction (Ca2+-free) | Functional Assay | Rat | Aorta | IC50 | 174.9 µM | [1][2] |

| Spontaneous contraction (extracellular Ca2+) | Functional Assay | Rat | Aorta | IC50 | 19.6 µM | [1][2] |

| Refilling of intracellular Ca2+ stores | Functional Assay | Rat | Aorta | IC50 | 14.9 µM | [1][2] |

Table 2: Pharmacokinetic Parameters

| Parameter | Species | Dosage | Route | Value | Reference |

| Elimination Half-life (t½) | Rat | 12.5 mg/kg | IV | 67.1 ± 6.22 min | [3] |

| Rat | 25 mg/kg | IV | 68.0 ± 2.57 min | [3] | |

| Rat | 50 mg/kg | IV | 97.6 ± 14.6 min | [3] | |

| Rat | 100 mg/kg | IG | 9.35 ± 3.24 h | [3] | |

| Rat | 250 mg/kg | IG | 9.01 ± 3.02 h | [3] | |

| Tissue Distribution (Highest Level) | Rat | IV | - | Lung | [3] |

| Rat | IG | - | Liver | [3] |

Key Mechanisms of Action and Signaling Pathways

Isotetrandrine exerts its pharmacological effects through the modulation of several key signaling pathways.

Anti-inflammatory and Anti-fibrotic Activity: Inhibition of TGF-β/Smad and NF-κB Signaling

While much of the detailed research has been conducted on its isomer, tetrandrine, the available evidence suggests that Isotetrandrine shares anti-inflammatory and anti-fibrotic properties. These effects are likely mediated through the inhibition of critical inflammatory and fibrotic pathways. Tetrandrine has been shown to suppress the TGF-β/Smad and NF-κB signaling cascades.[1] The TGF-β pathway is a central regulator of fibrosis, where its activation leads to the phosphorylation of Smad proteins, which then translocate to the nucleus to induce the expression of pro-fibrotic genes, such as collagens.[1] The NF-κB pathway is a cornerstone of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

dot

Caption: TGF-β/Smad Signaling Pathway and Postulated Inhibition by Isotetrandrine.

dot

Caption: NF-κB Signaling Pathway and Postulated Inhibition by Isotetrandrine.

Calcium Channel Blockade

Isotetrandrine is known to be a calcium channel blocker, a property it shares with tetrandrine. This action is central to its effects on cardiovascular and smooth muscle tissues. The blockade of voltage-operated calcium channels inhibits the influx of extracellular calcium, leading to vasodilation and a negative inotropic effect on the heart.[4][5] While specific data on the subtypes of calcium channels inhibited by Isotetrandrine are limited, studies on tetrandrine indicate activity against both L-type and T-type calcium channels.[6]

dot

Caption: Mechanism of Calcium Channel Blockade by Isotetrandrine.

Pharmacokinetics and Metabolism

Absorption, Distribution, Metabolism, and Excretion (ADME)

Pharmacokinetic studies in rats have shown that Isotetrandrine exhibits dose-dependent elimination kinetics.[3] Following intravenous administration, the drug distributes extensively, with the highest concentrations found in the lungs.[3] After oral administration, the highest concentrations are observed in the liver.[3] The elimination half-life is significantly longer after oral administration compared to intravenous injection, suggesting a potential for sustained action.[3]

In vitro metabolism studies using rat hepatic S9 fraction have identified two primary metabolic pathways for Isotetrandrine: N-demethylation and isoquinoline (B145761) ring oxidation. The major metabolite is N-desmethyl isotetrandrine.[2]

dot

Caption: Generalized ADME Pathway for Isotetrandrine.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the pharmacological profile of Isotetrandrine.

In Vitro Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production in Macrophages

Objective: To determine the ability of Isotetrandrine to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Isotetrandrine stock solution (in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Reagent A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) (NaNO2) standard solution

-

96-well cell culture plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for adherence.

-

Prepare serial dilutions of Isotetrandrine in DMEM.

-

Pre-treat the cells with various concentrations of Isotetrandrine for 1 hour. Include a vehicle control (DMSO).

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group without LPS stimulation.

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

To each 50 µL of supernatant, add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration using a standard curve generated with NaNO2.

-

Calculate the percentage of inhibition of NO production for each concentration of Isotetrandrine relative to the LPS-stimulated control.

Caption: Experimental Workflow for MTT Cytotoxicity Assay.

Western Blot Analysis of NF-κB and MAPK Pathway Modulation

Objective: To investigate the effect of Isotetrandrine on the activation of key proteins in the NF-κB and MAPK signaling pathways.

Materials:

-

Target cell line (e.g., RAW 264.7)

-

Cell culture medium and supplements

-

Isotetrandrine stock solution

-

LPS or other appropriate stimulus

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells and grow to 70-80% confluency.

-

Pre-treat with Isotetrandrine for 1 hour.

-

Stimulate with LPS for a specified time (e.g., 30 minutes).

-

Lyse the cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect protein bands using ECL substrate and an imaging system.

-

Perform densitometric analysis to quantify the relative protein expression levels, normalizing to a loading control (e.g., β-actin).

dot

Caption: General Workflow for Western Blot Analysis.

Conclusion and Future Directions

Isotetrandrine is a promising natural compound with a multifaceted pharmacological profile. Its demonstrated anti-inflammatory, anti-fibrotic, and calcium channel blocking activities warrant further investigation for its therapeutic potential. This technical guide provides a consolidated resource of the current knowledge on Isotetrandrine, highlighting the need for more extensive research to fully elucidate its mechanisms of action and to generate more comprehensive quantitative data. Future studies should focus on:

-

Determining the specificities and potencies (IC50/Ki values) of Isotetrandrine against a broader range of molecular targets.

-

Investigating its pharmacokinetic and metabolic profile in humans.

-

Conducting well-controlled preclinical and clinical studies to evaluate its efficacy and safety in relevant disease models.

By addressing these knowledge gaps, the full therapeutic potential of Isotetrandrine can be explored and potentially translated into novel treatments for a variety of human diseases.

References

- 1. Effect of tetrandrine on the TGF-β-induced smad signal transduction pathway in human hypertrophic scar fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In-vitro metabolism of isotetrandrine, a bisbenzylisoquinoline alkaloid, in rat hepatic S9 fraction by high-performance liquid chromatography-atmospheric pressure ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Pharmacokinetics and distribution of isotetrandrine in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of tetrandrine on cardiovascular electrophysiologic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Blockade of voltage-operated calcium channels, increase in spontaneous catecholamine release and elevation of intracellular calcium levels in bovine chromaffin cells by the plant alkaloid tetrandrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tetrandrine: a new ligand to block voltage-dependent Ca2+ and Ca(+)-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Metabolism of Isotetrandrine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isotetrandrine (B1672621), a bisbenzylisoquinoline alkaloid, undergoes metabolic transformation primarily through N-demethylation and isoquinoline (B145761) ring oxidation. This technical guide provides a comprehensive overview of the in vitro metabolism of isotetrandrine, with a focus on the experimental protocols and data interpretation relevant to drug development. While specific data on the human cytochrome P450 (CYP) enzymes responsible for isotetrandrine metabolism are not extensively available in the public domain, this document outlines the established methodologies for identifying and characterizing the metabolic pathways of similar compounds. The guide includes detailed experimental workflows, data presentation formats, and visualizations of metabolic pathways and experimental designs to aid researchers in the preclinical assessment of isotetrandrine and related molecules.

Introduction

Isotetrandrine is a bioactive alkaloid with a range of pharmacological activities. Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety. In vitro metabolism studies are a cornerstone of preclinical drug development, providing essential information on metabolic stability, metabolite identification, and the enzymes responsible for clearance. This guide will delve into the known metabolic pathways of isotetrandrine and provide a framework for its comprehensive in vitro metabolic characterization.

Known Metabolic Pathways of Isotetrandrine

In vitro studies utilizing rat hepatic S9 fractions have elucidated the primary metabolic pathways of isotetrandrine. The metabolism is characterized by two main transformations: N-demethylation and oxidation of the isoquinoline ring system.[1]

N-Demethylation

The removal of a methyl group from one of the tertiary amine nitrogens is a major metabolic route, leading to the formation of N-desmethyl isotetrandrine.[1] This reaction is commonly catalyzed by cytochrome P450 enzymes.

Isoquinoline Ring Oxidation